4-[(1R)-1-Aminoethyl]phenylboronic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1R)-1-Aminoethyl]phenylboronic acid hydrochloride is a boronic acid derivative with the molecular formula C8H13BClNO2. This compound is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. It is often used as a building block in organic synthesis and has shown promise in scientific research due to its ability to form stable complexes with various biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-1-Aminoethyl]phenylboronic acid hydrochloride typically involves the reaction of 4-bromoacetophenone with triisopropyl borate in the presence of a palladium catalyst. The resulting intermediate is then subjected to a reduction reaction using sodium borohydride to yield the desired boronic acid. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-[(1R)-1-Aminoethyl]phenylboronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Primary amines.
Substitution: Biaryl compounds.
Scientific Research Applications
4-[(1R)-1-Aminoethyl]phenylboronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Forms stable complexes with biomolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[(1R)-1-Aminoethyl]phenylboronic acid hydrochloride involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to inhibit enzymes that contain active site serine residues, such as proteases and kinases. The compound can also interact with other biomolecules, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Aminophenylboronic acid
- 4-(Hydroxymethyl)phenylboronic acid
Uniqueness
4-[(1R)-1-Aminoethyl]phenylboronic acid hydrochloride is unique due to its chiral center and the presence of both an amino group and a boronic acid group. This combination of functional groups allows it to participate in a wide range of chemical reactions and form stable complexes with various biomolecules, making it a versatile compound in scientific research.
Properties
IUPAC Name |
[4-[(1R)-1-aminoethyl]phenyl]boronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h2-6,11-12H,10H2,1H3;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKSBPLFNKOJLB-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)[C@@H](C)N)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.